(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid
CAS No.:
Cat. No.: VC17475593
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13NO3 |
|---|---|
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-6-2-3-7(4-9(6)12)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | XHNOLNAVDVZKST-QMMMGPOBSA-N |
| Isomeric SMILES | CC1=C(C=C(C=C1)[C@H](CC(=O)O)N)O |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CC(=O)O)N)O |
Introduction
Structural and Molecular Characteristics
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid (IUPAC name: (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid) belongs to the class of aromatic amino acids. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The compound features:
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A chiral center at the third carbon atom, conferring (S)-configuration.
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A 3-hydroxy-4-methylphenyl group attached to the chiral carbon.
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A propanoic acid backbone with an amino group at the β-position.
The presence of both hydroxyl (-OH) and methyl (-CH₃) groups on the aromatic ring enhances its solubility in polar solvents and influences its reactivity in biological systems. The stereochemistry is critical for its interactions with enzymes and receptors, as the (3S) configuration ensures spatial compatibility with binding sites.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO₃ |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | (3S)-3-amino-3-(3-hydroxy-4-methylphenyl)propanoic acid |
| Chiral Centers | 1 (C3) |
| Key Functional Groups | Amino (-NH₂), Hydroxyl (-OH), Carboxylic Acid (-COOH), Methyl (-CH₃) |
Synthesis and Chemical Reactivity
The synthesis of (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid involves multi-step organic reactions, often starting from benzaldehyde derivatives or protected amino acid precursors. Key steps include:
Precursor Preparation
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Benzaldehyde derivatives are functionalized with methyl and hydroxyl groups via Friedel-Crafts alkylation or electrophilic substitution.
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Amino acid precursors (e.g., phenylalanine analogs) undergo stereoselective modifications to introduce the chiral center.
Stereoselective Synthesis
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Asymmetric catalysis or chiral auxiliaries ensure the (3S) configuration. For example, enzymatic resolution or use of (R)- or (S)-BINOL-based catalysts can achieve high enantiomeric excess.
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Protection-deprotection strategies safeguard reactive groups (e.g., tert-butoxycarbonyl [Boc] for amines, silyl ethers for hydroxyls) during synthesis.
Biological Activity and Mechanistic Insights
(3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid exhibits promising biological properties, primarily attributed to its antioxidant capacity and structural mimicry of endogenous amino acids.
Antioxidant Mechanisms
The 3-hydroxy group on the phenyl ring donates hydrogen atoms to neutralize free radicals, while the methyl group stabilizes the resulting phenoxyl radical via electron-donating effects. This dual functionality makes the compound a potential candidate for mitigating oxidative stress in neurodegenerative diseases.
Enzyme Interactions
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Amino acid decarboxylases: The compound’s similarity to phenylalanine may allow it to act as a substrate or inhibitor, modulating neurotransmitter synthesis.
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Hydroxylases: The hydroxyl group could participate in catalysis, analogous to tyrosine hydroxylase in dopamine production.
Applications in Research and Development
Medicinal Chemistry
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Drug design: The compound serves as a scaffold for developing kinase inhibitors or GPCR modulators.
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Prodrug formulations: Esterification of the carboxylic acid group enhances bioavailability.
Biochemical Studies
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Isotopic labeling: Incorporation of ¹³C or ¹⁵N isotopes enables metabolic pathway tracing.
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Enzyme kinetics: Used to study stereochemical preferences of amino acid-processing enzymes.
Comparative Analysis with Related Compounds
vs. Phenylalanine
While phenylalanine lacks the hydroxyl and methyl groups, (3S)-3-Amino-3-(3-hydroxy-4-methylphenyl)propanoic acid’s substitutions enhance its antioxidant capacity but reduce uptake via LAT1 transporters.
vs. Tyrosine Derivatives
Unlike tyrosine derivatives, this compound’s methyl group provides steric hindrance, altering binding affinities to receptors like adrenergic receptors.
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